![molecular formula C14H12N2O2S2 B2388977 2-([(4-cyano-5-méthyl-3-isothiazolyl)sulfanyl]méthyl)benzoate de méthyle CAS No. 338778-07-7](/img/structure/B2388977.png)
2-([(4-cyano-5-méthyl-3-isothiazolyl)sulfanyl]méthyl)benzoate de méthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 2-{[(4-cyano-5-methyl-3-isothiazolyl)sulfanyl]methyl}benzenecarboxylate” is an organic compound with the molecular formula C14H12N2O2S2 and a molecular weight of 304.38 . It is also known by its CAS Number: 338778-07-7 . This compound has gained much attention in scientific research.
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H12N2O2S2/c1-9-12(7-15)13(16-20-9)19-8-10-5-3-4-6-11(10)14(17)18-2/h3-6H,8H2,1-2H3 . This code provides a specific description of the compound’s molecular structure.Mécanisme D'action
The mechanism of action of Methyl 2-{[(4-cyano-5-methyl-3-isothiazolyl)sulfanyl]methyl}benzenecarboxylate is not fully understood. However, it is believed that the compound works by inhibiting certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It also possesses antimicrobial properties by disrupting the cell membrane of microorganisms.
Biochemical and Physiological Effects
Methyl 2-{[(4-cyano-5-methyl-3-isothiazolyl)sulfanyl]methyl}benzenecarboxylate has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis or programmed cell death. It also possesses anti-inflammatory properties by reducing the production of inflammatory cytokines. Additionally, it has been found to have antimicrobial properties by disrupting the cell membrane of microorganisms.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of Methyl 2-{[(4-cyano-5-methyl-3-isothiazolyl)sulfanyl]methyl}benzenecarboxylate is its potential applications in various scientific research fields. It has shown promising results in the treatment of various diseases, including cancer, inflammation, and microbial infections. However, one of the limitations of this compound is its potential toxicity, which needs to be studied further.
Orientations Futures
There are several future directions for the research on Methyl 2-{[(4-cyano-5-methyl-3-isothiazolyl)sulfanyl]methyl}benzenecarboxylate. One of the directions is to study its potential applications in the treatment of other diseases, such as neurodegenerative disorders and autoimmune diseases. Another direction is to study its mechanism of action in more detail to understand its effects on cancer cells and microorganisms. Additionally, future research can focus on developing new derivatives of this compound with improved efficacy and reduced toxicity.
Méthodes De Synthèse
Methyl 2-{[(4-cyano-5-methyl-3-isothiazolyl)sulfanyl]methyl}benzenecarboxylate can be synthesized in the laboratory using various methods. One of the commonly used methods is the reaction of 2-chloromethyl benzoic acid with potassium thioacetate in the presence of sodium hydride. This reaction results in the formation of 2-[(methylthio)methyl]benzoic acid, which is then reacted with cyanogen bromide to yield Methyl 2-{[(4-cyano-5-methyl-3-isothiazolyl)sulfanyl]methyl}benzenecarboxylate.
Applications De Recherche Scientifique
- Des chercheurs ont étudié le potentiel antiviral du 2-([(4-cyano-5-méthyl-3-isothiazolyl)sulfanyl]méthyl)benzoate de méthyle. Il peut présenter des effets inhibiteurs contre certains virus, notamment le VIH-1 .
- Structurellement apparenté aux composés indoliques, le this compound présente des similitudes avec l'acide indole-3-acétique, une hormone végétale produite lors de la dégradation du tryptophane dans les plantes .
Propriétés antivirales
Analogue d'hormone végétale
Propriétés photophysiques
Safety and Hazards
The safety information available indicates that this compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H312, and H332 . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 . For more detailed safety and hazard information, please refer to the MSDS .
Propriétés
IUPAC Name |
methyl 2-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfanylmethyl]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S2/c1-9-12(7-15)13(16-20-9)19-8-10-5-3-4-6-11(10)14(17)18-2/h3-6H,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RORLBIIYJPPPHN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NS1)SCC2=CC=CC=C2C(=O)OC)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49666743 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[5-(2-anilino-2-oxoethyl)sulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B2388894.png)
![N-[(4-Chlorophenyl)methyl]-5-fluoro-6-methylpyrimidin-4-amine](/img/structure/B2388896.png)
![2-(4-pyridinyl)-1H-pyrrolo[3,2-h]quinoline](/img/structure/B2388897.png)
![10-ethoxy-3-(2-fluorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2388898.png)

![N-(3-acetylphenyl)-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide](/img/structure/B2388900.png)
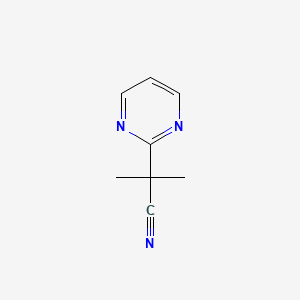
![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N,N-diethylacetamide](/img/structure/B2388902.png)
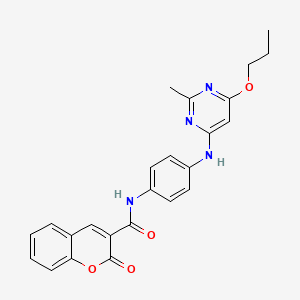

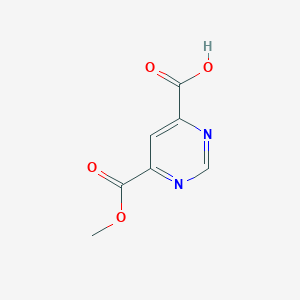
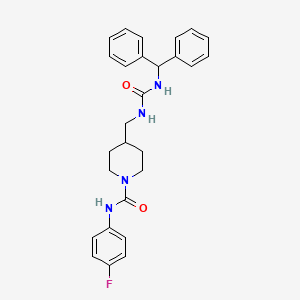
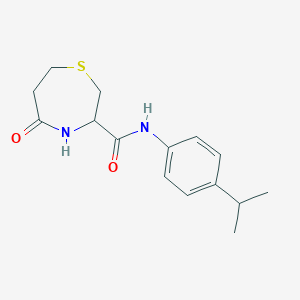
![1-(4-Methylphenyl)-4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2388916.png)